Technical Monograph: 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-ol
Technical Monograph: 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-ol
The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and drug discovery scientists. It prioritizes synthetic feasibility, structural logic, and physicochemical profiling.
Classification: Pyridine Scaffold / Fluorinated Heterocycle Application: Medicinal Chemistry (Kinase Inhibition, GPCR Ligands) Document Type: Synthetic & Structural Guide[1][2]
Executive Summary
The molecule 6-cyclopropyl-5-(trifluoromethoxy)pyridin-3-ol represents a highly specialized pharmacophore designed to optimize lipophilic efficiency (LipE) and metabolic stability.[1][2] This structure combines three critical medicinal chemistry elements:
-
Pyridin-3-ol Core: A bioisostere for phenol, offering a hydrogen bond donor/acceptor motif with reduced pKa (~7.5–8.[2]0) compared to phenol, enhancing solubility at physiological pH.
-
Trifluoromethoxy Group (-OCF₃): Located at the C5 position, this "super-halogen" provides high electronegativity and lipophilicity (
≈ 1.[2]04) while blocking metabolic oxidation at a typically vulnerable site.[2] -
Cyclopropyl Ring: Positioned at C6, this moiety acts as a rigid, metabolic stability-enhancing replacement for alkyl chains (ethyl/isopropyl), restricting conformational freedom and improving target residence time.[2]
This guide details the structural properties, retrosynthetic analysis, and step-by-step synthesis of this novel entity.
Structural Analysis & Physicochemical Profile
Electronic & Steric Architecture
The interplay between the electron-donating cyclopropyl group and the electron-withdrawing trifluoromethoxy group creates a unique "push-pull" electronic system across the pyridine ring.[1]
-
Acidity (pKa): The -OCF₃ group (Hammett
≈ 0.[2]35) inductively stabilizes the pyridin-3-olate anion.[2] While a standard pyridin-3-ol has a pKa of ~8.0, the 5-OCF₃ substitution is expected to lower this to ~7.2–7.5 , making the hydroxyl group more acidic and likely ionized at physiological pH (7.4). -
Conformation: The cyclopropyl ring at C6 will adopt a bisected conformation relative to the pyridine plane to maximize
orbital overlap, though steric clash with the C5-OCF₃ group may force a slight twist, creating a distinct 3D vector.
Calculated Properties (In Silico)
| Property | Value (Est.) | Medicinal Chemistry Implication |
| Molecular Weight | 219.16 g/mol | Fragment-like; high room for elaboration. |
| cLogP | 2.1 – 2.4 | Optimal for membrane permeability; -OCF₃ drives this up significantly.[2] |
| TPSA | ~33 Ų | Excellent CNS penetration potential (High BBB permeability).[2] |
| H-Bond Donors | 1 (OH) | Critical for active site binding (e.g., Hinge region in kinases).[1][2] |
| H-Bond Acceptors | 4 (N, O, F3) | The pyridine N is a weak acceptor due to OCF₃ induction.[1] |
| pKa (OH) | 7.4 ± 0.3 | Exists as a mixture of neutral/zwitterionic forms at pH 7.[2]4. |
Synthetic Strategy (Retrosynthesis)
The synthesis of this molecule is non-trivial due to the difficulty of installing the -OCF₃ group late-stage. Therefore, the strategy relies on early-stage fluorination or the use of a pre-functionalized building block, followed by regioselective functionalization (Ortho-Lithiation) and Suzuki coupling .[2]
Retrosynthetic Logic (Graphviz)[1][2]
Caption: Retrosynthetic analysis prioritizing the use of the stable 2-chloro-5-(trifluoromethoxy)pyridine scaffold.
Detailed Experimental Protocols
Prerequisite: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[2]
Step 1: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridin-3-ol
Rationale: Direct hydroxylation of the pyridine ring is achieved via Directed Ortho-Metalation (DoM).[2] The 2-Chloro and 5-OCF₃ groups direct the lithiation to the C3 position (ortho to Cl, meta to OCF₃).
Reagents:
-
Starting Material: 2-Chloro-5-(trifluoromethoxy)pyridine (1.0 eq)[2]
-
Electrophile: Trimethyl borate (B(OMe)₃) (1.5 eq)[2]
-
Oxidant: Hydrogen Peroxide (H₂O₂, 30%) / Acetic Acid[2]
Protocol:
-
Lithiation: Cool a solution of 2-chloro-5-(trifluoromethoxy)pyridine in anhydrous THF to -78°C .
-
Addition: Dropwise add LDA (freshly prepared) over 20 minutes. Stir for 1 hour at -78°C. The solution will likely turn deep yellow/orange (formation of the lithiated species).[2]
-
Boron Capture: Add trimethyl borate rapidly. Allow the mixture to warm to 0°C over 2 hours.
-
Oxidation: Quench the reaction with acetic acid (to pH ~5). Add 30% H₂O₂ dropwise at 0°C. Stir at room temperature for 12 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (to destroy peroxides). Extract with Ethyl Acetate.[2][3]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 60–75%.
-
Checkpoint: Verify 3-OH insertion via ¹H NMR (disappearance of C3-H signal).[2]
-
Step 2: Synthesis of 6-Cyclopropyl-5-(trifluoromethoxy)pyridin-3-ol
Rationale: A Suzuki-Miyaura coupling is used to install the cyclopropyl ring at the C2 position (which corresponds to C6 in the final product numbering).[2] The C2-Cl bond is activated for oxidative addition.[2]
Reagents:
-
Substrate: 2-Chloro-5-(trifluoromethoxy)pyridin-3-ol (from Step 1)[2]
-
Coupling Partner: Cyclopropylboronic acid (1.5 eq)[2]
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd(OAc)₂/XPhos (for difficult substrates)[2]
-
Base: K₃PO₄ (3.0 eq)[2]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Setup: In a sealed tube, combine the substrate, cyclopropylboronic acid, and base in degassed Dioxane/Water.
-
Catalyst: Add the Palladium catalyst under an Argon stream.
-
Reaction: Heat to 90–100°C for 16 hours.
-
Workup: Cool to RT. Filter through Celite.[2][4] Acidify the filtrate to pH ~6 (carefully, to protonate the pyridinol). Extract with DCM.[2][3][5]
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the product.[2]
Metabolic Stability & Mechanism of Action
The strategic placement of the -OCF₃ and Cyclopropyl groups is designed to block specific metabolic pathways.[2]
Metabolic Soft-Spot Analysis (Graphviz)
Caption: Metabolic fate map.[2] The OCF3 group effectively blocks Phase I oxidation at C5.[2] The primary clearance pathway is likely Phase II conjugation (Glucuronidation) of the C3-hydroxyl.
Bioisosteric Implications[2][7]
-
vs. 3-Hydroxypyridine: The addition of OCF₃ increases lipophilicity by ~1.5 log units, significantly improving blood-brain barrier (BBB) penetration.[2]
-
vs. 6-Isopropyl: The cyclopropyl group reduces the entropic penalty of binding to a protein pocket (rigidification) and eliminates the benzylic hydrogen abstraction pathway common in isopropyl groups.[2]
Safety & Handling
-
Fluorinated Intermediates: While the final product is stable, the -OCF₃ precursors can liberate HF under extreme acidic/thermal stress.[2] Use borosilicate glass and avoid strong Lewis acids at high temperatures.
-
Cyclopropyl Boronic Acid: Generally non-toxic but can degrade over time; store at 4°C.[2]
-
Palladium Residues: Final compounds for biological testing must be scavenged for heavy metals (limit < 10 ppm).[2]
References
-
Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[2] ChemMedChem, 2020. Link[2]
-
Togni, A. "Reagents for the Direct Trifluoromethylation and Trifluoromethoxylation."[2] Chemical Science, 2015. Link
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization."[2] Science, 2012.[2] (Context for Ortho-Lithiation strategies). Link[2]
-
BenchChem Protocols. "Synthesis of 5-(trifluoromethyl)pyridin-3-ol Derivatives." BenchChem Technical Notes, 2025. Link[2]
-
Wuitschik, G., et al. "Oxetanes and Cyclopropanes as Isosteres."[2] Journal of Medicinal Chemistry, 2010.[2] Link[2]
Sources
- 1. N-cyclopropyl-1,4-dimethyl-5-[[6-(trifluoromethyl)-3-pyridinyl]methyl]pyrazole-3-carboxamide | C16H17F3N4O | CID 172639006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Trifluoromethyl)pyridin-3-ol | C6H4F3NO | CID 22989707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
